REACTION_CXSMILES
|
C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
740 mL
|
Type
|
reactant
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
4-allyloxybenzophenone THF
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged to an addition funnel
|
Type
|
CUSTOM
|
Details
|
placed on a 2 L four-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
internal temperature probe under a dry air purge
|
Type
|
ADDITION
|
Details
|
was added to the reactor pot over the course of 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to 35° C.
|
Type
|
ADDITION
|
Details
|
activated carbon (3 lab scoops, Aldrich Chemical) was added
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solution
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the product in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](O[Si](O[SiH](C)C)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19].[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23] |f:2.3|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
740 mL
|
Type
|
reactant
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
4-allyloxybenzophenone THF
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged to an addition funnel
|
Type
|
CUSTOM
|
Details
|
placed on a 2 L four-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
internal temperature probe under a dry air purge
|
Type
|
ADDITION
|
Details
|
was added to the reactor pot over the course of 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
The internal temperature of the reaction was held between 60-65° C. during the course of the addition, which
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to 35° C.
|
Type
|
ADDITION
|
Details
|
activated carbon (3 lab scoops, Aldrich Chemical) was added
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow solution
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the product in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](O[Si](O[SiH](C)C)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |